molecular formula C23H17N5O B14966949 N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14966949
M. Wt: 379.4 g/mol
InChI Key: PFSBETTYMYSRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for research applications. It features a 1H-pyrazolo[3,4-d]pyrimidine core, which is a scaffold of high interest in medicinal chemistry due to its structural similarity to purine bases, allowing it to act as a kinase inhibitor template . This specific derivative is synthesized to include strategic pharmacophoric elements, notably a flat heteroaromatic system to occupy the adenine binding pocket of enzymes and hydrophobic substituents that target adjacent hydrophobic regions I and II of the ATP-binding site . Compounds within this chemical class have demonstrated significant potential in anticancer research, showing in vitro antiproliferative activities against various cancer cell lines and acting as epidermal growth factor receptor inhibitors (EGFRIs) . The structural design of this molecule makes it a valuable intermediate for the synthesis and exploration of novel targeted therapies. It is intended for use by qualified researchers in laboratory settings only.

Properties

Molecular Formula

C23H17N5O

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H17N5O/c1-3-7-18(8-4-1)28-23-21(15-26-28)22(24-16-25-23)27-17-11-13-20(14-12-17)29-19-9-5-2-6-10-19/h1-16H,(H,24,25,27)

InChI Key

PFSBETTYMYSRCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps :

    Formation of Intermediate: The reaction of 4-phenoxyphenyl boronic acid with an appropriate halogenated precursor using a Suzuki coupling reaction to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions involving hydrazine hydrate and formamide to form the pyrazolo[3,4-d]pyrimidine core.

    Final Amination:

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Based on the search results, there appears to be no compound with the exact name "N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine." However, several related pyrazolo[3,4-d]pyrimidine derivatives with similar structures and applications are mentioned. Therefore, the following information will focus on these related compounds and their applications in scientific research:

1. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8)

  • Ibrutinib Intermediate: This compound is a synthetic intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor .
  • Anticancer Drug Development: Ibrutinib is used as an anticancer drug to treat B cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia .
  • Organic Synthesis: It can be used as an intermediate in organic synthesis, mainly in laboratory research and chemical production processes .
  • Synthesis: It can be synthesized from 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-phenoxybenzeneboronic acid via Suzuki coupling reaction .

2. N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide

  • Research Compound: This is a useful research compound with potential anticancer and antimicrobial properties.
  • Antimicrobial Activity: Derivatives of pyrazolo[3,4-d]pyrimidines can exhibit broad-spectrum antimicrobial effects, potentially by interacting with bacterial enzymes and disrupting cell membrane integrity.
  • Anticancer Activity: This compound may inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival. Studies on A549 lung cancer cells and MCF-7 breast cancer cells demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively.

3. Pyrazolo[3,4-d]pyrimidine Derivatives

  • Anti-inflammatory Agents: Some pyrazolo[3,4-d]pyrimidine derivatives have shown potential as anti-inflammatory and anti-platelet agents .
  • Xanthine Oxidase Inhibitors: Allopurinol, a pyrazolo[3,4-d]pyrimidin-4-one, inhibits xanthine oxidase and is used to treat hyperuracemia and gouty arthritis .
  • Antiviral and Antitumor Agents: 4-aminopyrazolo [3,4-d] pyrimidine nucleosides and related compounds may function as substrates for anabolic and catabolic enzymes, showing potential as antiviral and antitumor agents .

Data Table: Anticancer Activity of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Case Studies:

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its role as a kinase inhibitor. It targets specific kinases, such as Bruton’s tyrosine kinase (BTK), by binding to the active site and inhibiting its activity. This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells . The compound’s molecular structure allows it to interact with the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Kinase Inhibition: The target compound’s 4-phenoxyphenyl group enhances BTK binding compared to allyloxy derivatives (e.g., 3b–3d), which show weaker VEGFR-2 inhibition . Halogenation (e.g., 7d’s 3-chloro-4-fluorophenyl) improves EGFR/ErbB2 selectivity but reduces solubility due to increased hydrophobicity .

Role of Bulky Groups :

  • PP2’s tert-butyl group at position 1 enhances Src kinase inhibition but limits bioavailability due to steric hindrance . In contrast, the target compound’s phenyl group balances potency and pharmacokinetics .

Hybrid Systems: The thieno-pyrimidine hybrid (Compound in ) exhibits broader antiproliferative activity but lacks kinase specificity, highlighting the importance of the pyrazolopyrimidine core for targeted therapy.

Biological Activity

N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of Ibrutinib, a selective Bruton’s tyrosine kinase (BTK) inhibitor used in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H13N5O
  • Molecular Weight : 303.32 g/mol
  • CAS Number : 330786-24-8
  • Appearance : Light brown solid

The primary mechanism of action for this compound is its role as a BTK inhibitor. BTK is crucial in B-cell receptor signaling and is implicated in the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound can induce apoptosis in malignant B-cells and has shown efficacy against various B-cell cancers such as mantle cell lymphoma and chronic lymphocytic leukemia.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Apoptosis Induction : Studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class can induce apoptosis in cancer cells. For instance, related compounds have shown EC50 values ranging from 30 to 700 nM against various human solid tumors .
  • Cell Growth Inhibition : The compound has been evaluated for its ability to inhibit cell growth in cancer lines. In one study, a related pyrazolo compound exhibited GI50 values between 16 and 42 nM .

Pharmacological Applications

This compound serves primarily as an intermediate in the synthesis of Ibrutinib. Its application extends beyond synthesis into therapeutic contexts where it may play a role in treating autoimmune diseases due to its immunomodulatory effects.

Case Studies

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidines:

StudyCompoundActivityEC50 (nM)
Study AN-(4-acetylphenyl)-2,3-dihydroquinolinApoptosis Inducer400 - 700
Study BN-(4-propionylphenyl)-pyrazolo[3,4-b]quinolinCell Growth Inhibition30 - 70
Study CIbrutinibBTK InhibitionNot specified

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., dry acetonitrile, DMF) impacts reaction efficiency.
  • Purification via recrystallization ensures >95% purity (HPLC) .

How are spectroscopic techniques employed to validate the structural integrity of this compound?

Q. Basic Characterization

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹ for amine groups in 8a ) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups in XIId and XIIe ) .
  • HRMS : Validates molecular weight (e.g., m/z 303.32 for the parent compound) .

Q. Advanced Techniques :

  • X-ray crystallography (not explicitly described in evidence but inferred) resolves 3D conformations critical for target binding .

What preliminary biological assays are used to evaluate its therapeutic potential?

Q. Basic Screening

  • Kinase inhibition assays : Test activity against kinases like BTK or RET using in vitro enzymatic assays (e.g., compound 7a inhibits RET at 100 nM) .
  • Cytotoxicity profiling : Assess anti-cancer potential via cell viability assays (e.g., TRAIL/CHX-induced apoptosis normalization in ) .

Q. Data Interpretation :

  • IC₅₀ values and selectivity indices guide prioritization for further optimization .

How is this compound engineered into PROTACs, and what synthetic challenges arise?

Q. Advanced Drug Design

  • PROTAC synthesis :
    • Mitsunobu reaction : Attach piperidine groups to the pyrazolo[3,4-d]pyrimidine core .
    • Alkylation : Link ω-bromo esters (e.g., 2 ) to introduce spacers .
    • Amide coupling : Conjugate with E3 ligase ligands (e.g., VHL Ligand B) to form PROTACs like SJF638 .

Q. Challenges :

  • Maintaining solubility during multi-step reactions.
  • Optimizing linker length for proteasome recruitment efficiency .

What computational strategies predict target interactions and resistance mechanisms?

Q. Advanced Computational Analysis

  • Molecular Dynamics (MD) : Simulates RMSF and Rg plots to assess structural stability (e.g., XIIb and XVI show stable backbone fluctuations) .
  • Docking studies : Predict binding modes in kinase pockets (e.g., EGFR T790M/L858R co-crystallized with pyrazolo-pyrimidine inhibitors) .
  • Resistance profiling : Mutagenesis screens identify autoinhibition-coupled catalytic domain dynamics in kinases like Src .

How do structural modifications enhance kinase selectivity and potency?

Q. Structure-Activity Relationship (SAR)

  • Hydrophobic extensions : Adding piperazine (e.g., XIId ) or cyclopentyl groups improves RET kinase selectivity .
  • Substituent effects : Methoxy groups (e.g., XIIe ) enhance metabolic stability and mitochondrial permeability in TRAP1 inhibitors .

Q. Case Study :

  • Compound 7a (1-isopropyl derivative) shows >10-fold selectivity for RET over other kinases due to optimized steric interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.